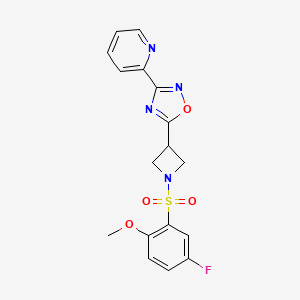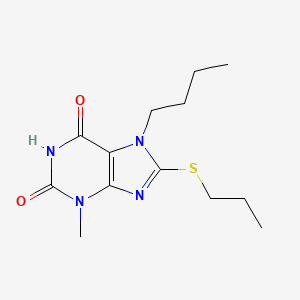
(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one, also known as TTP-399, is a small molecule drug that has gained attention for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. TTP-399 belongs to the class of thiazolidinedione (TZD) derivatives, which are known to improve insulin sensitivity and glucose metabolism.
Scientific Research Applications
DNA Binding and Staining
One study reviewed the properties of Hoechst 33258 and its analogues, which are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds, which include a piperazine moiety, are used in fluorescent DNA staining, chromosome analysis, and flow cytometry, highlighting their utility in cell biology and molecular diagnostics (Issar & Kakkar, 2013).
Piperazine Derivatives in Drug Development
Piperazine derivatives are significant in drug design due to their presence in a variety of therapeutic drugs across several categories, including antipsychotic, antidepressant, anticancer, and antiviral medications. The versatility of the piperazine scaffold allows for modifications that can lead to significant differences in medicinal properties, underscoring the potential for (E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one and similar compounds in drug discovery (Rathi et al., 2016).
Dopamine D2 Receptor Ligands
Another paper discusses the development of dopamine D2 receptor (D2R) ligands, which include piperazine and thiophene derivatives for treating neuropsychiatric disorders. The structure-activity relationship studies of these ligands offer insights into designing molecules with potential therapeutic applications for conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
Antimicrobial and Anticancer Applications
Research on furanyl- or thienyl-substituted nucleobases and nucleosides, which share structural features with the compound of interest, demonstrates the importance of such modifications in medicinal chemistry. These compounds show promising activities against viruses, tumors, and bacteria, suggesting potential research directions for exploring the antimicrobial and anticancer applications of (E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one (Ostrowski, 2022).
properties
IUPAC Name |
(E)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-2-3-14(19)17-5-7-18(8-6-17)15-16-13(11-21-15)12-4-9-20-10-12/h2-4,9-11H,5-8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHZFDYMMIAFNQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)
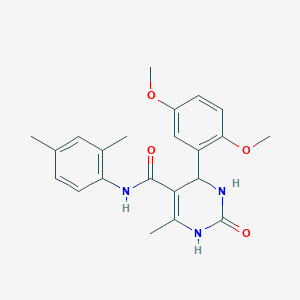

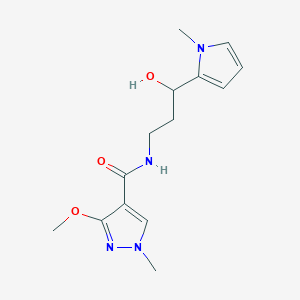
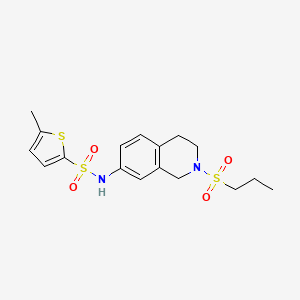
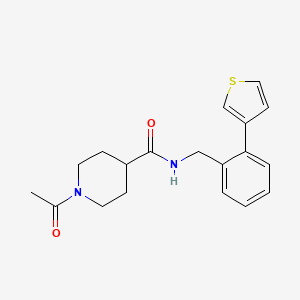
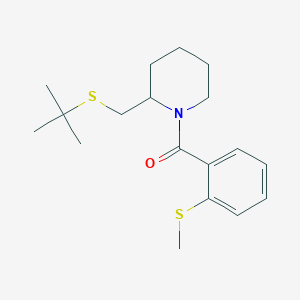
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
